molecular formula C10H13BrO B12462109 3-Bromo-4-tert-butylphenol CAS No. 14034-12-9

3-Bromo-4-tert-butylphenol

Katalognummer: B12462109
CAS-Nummer: 14034-12-9
Molekulargewicht: 229.11 g/mol
InChI-Schlüssel: LJPHMILECHZUME-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Bromo-4-tert-butylphenol is an organic compound with the molecular formula C10H13BrO. It is a brominated derivative of 4-tert-butylphenol, characterized by the presence of a bromine atom at the third position of the phenolic ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Bromo-4-tert-butylphenol can be synthesized through the electrophilic bromination of 4-tert-butylphenol. The reaction typically involves the use of bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agents. The reaction is carried out in the presence of a solvent such as methanol or acetic acid, and a catalyst like iron(III) bromide (FeBr3) to facilitate the bromination process .

Industrial Production Methods: On an industrial scale, the production of this compound involves similar bromination techniques but optimized for large-scale synthesis. The use of continuous flow reactors and automated systems ensures consistent product quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the bromination process .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Bromo-4-tert-butylphenol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The bromine atom can be reduced to form 4-tert-butylphenol.

Common Reagents and Conditions:

Major Products:

    Substitution: Formation of azido or thiocyanato derivatives.

    Oxidation: Formation of quinones or other oxidized phenolic compounds.

    Reduction: Formation of 4-tert-butylphenol.

Wissenschaftliche Forschungsanwendungen

3-Bromo-4-tert-butylphenol has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of specialty chemicals, polymers, and resins

Wirkmechanismus

The mechanism of action of 3-Bromo-4-tert-butylphenol involves its interaction with various molecular targets. The bromine atom and the phenolic group play crucial roles in its reactivity. The compound can undergo electrophilic aromatic substitution reactions, where the bromine atom is replaced by other electrophiles. Additionally, the phenolic group can participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 3-Bromo-4-tert-butylphenol is unique due to its specific bromination pattern, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound in various chemical and industrial applications .

Eigenschaften

CAS-Nummer

14034-12-9

Molekularformel

C10H13BrO

Molekulargewicht

229.11 g/mol

IUPAC-Name

3-bromo-4-tert-butylphenol

InChI

InChI=1S/C10H13BrO/c1-10(2,3)8-5-4-7(12)6-9(8)11/h4-6,12H,1-3H3

InChI-Schlüssel

LJPHMILECHZUME-UHFFFAOYSA-N

Kanonische SMILES

CC(C)(C)C1=C(C=C(C=C1)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.